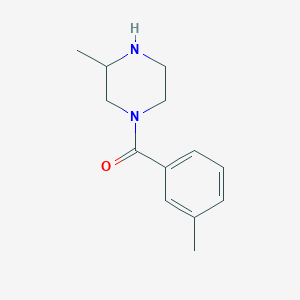

3-Methyl-1-(3-methylbenzoyl)piperazine

描述

3-Methyl-1-(3-methylbenzoyl)piperazine is a piperazine derivative featuring a methyl group at the 3-position of the piperazine ring and a 3-methylbenzoyl moiety at the 1-position. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. The benzoyl group introduces steric and electronic effects that influence receptor binding and metabolic stability, while the methyl substituent on the piperazine ring may alter conformational flexibility and metabolic susceptibility . Piperazine derivatives are known to exhibit diverse biological activities, including receptor antagonism, enzyme inhibition, and antiviral effects, depending on their substitution patterns .

属性

IUPAC Name |

(3-methylphenyl)-(3-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-4-3-5-12(8-10)13(16)15-7-6-14-11(2)9-15/h3-5,8,11,14H,6-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFFVQLXYMBJTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 3-Methyl-1-(3-methylbenzoyl)piperazine involves several methods, including:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.

Ugi reaction: This multicomponent reaction is used to synthesize piperazine derivatives by combining an isocyanide, an amine, a carbonyl compound, and a carboxylic acid.

Ring opening of aziridines under the action of N-nucleophiles: This method involves the reaction of aziridines with N-nucleophiles to form piperazine derivatives.

化学反应分析

3-Methyl-1-(3-methylbenzoyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

3-Methyl-1-(3-methylbenzoyl)piperazine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various piperazine derivatives.

Biology: The compound has been studied for its potential biological activities, including repellent properties and toxic effects on mosquitoes.

Medicine: Piperazine derivatives are known for their pharmaceutical activities, and this compound is being explored for potential therapeutic applications.

Industry: It is used in the preparation of molecularly imprinted microspheres and as a mimic template in the preparation of difunctional strong anion-exchange stationary phases.

作用机制

The mechanism of action of 3-Methyl-1-(3-methylbenzoyl)piperazine involves its interaction with molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, influencing their activity . The specific pathways and targets depend on the biological context and the specific application being studied.

相似化合物的比较

Influence of Piperazine Substitution on Receptor Binding Affinity

- Piperazine vs. Piperidine Linkers: Piperazine-containing compounds often show superior receptor binding compared to their piperidine analogs. For instance, a benzyl-substituted piperazine derivative (compound 3) exhibited a Ki of 58 nM for the hA2A adenosine receptor (hA2AAR), whereas its piperidine analog (compound 1) had a Ki of 594 nM . This highlights the preference for the piperazine scaffold in enhancing binding interactions.

- Substituent Effects: Phenyl/Benzyl Groups: Piperazines with phenyl or benzyl substituents (e.g., compounds 2 and 3) retain strong hA2AAR affinity. However, para-substituents like OCH2CH2OCH3 or COOEt (compound 5) reduce activity by 5–10-fold . Hydrogen-Bond Donors: Replacement of the N–H group in ethyl piperazine derivatives (e.g., compound 5f) with –CH2 (compound 4d) or oxygen (compound 4e) abolishes antiviral activity, underscoring the importance of hydrogen-bond donation .

Impact of Structural Modifications on Selectivity and Potency

- Serotonin 5-HT1A Receptor: Piperazine derivatives with a three-carbon alkyl linker between the coumarin and piperazine moieties (e.g., compounds 3d, 5d) exhibit subnanomolar affinities for 5-HT1A receptors. In contrast, replacing piperazine with morpholine reduces affinity by >10-fold, emphasizing the scaffold's critical role .

- Dopamine D2 Receptors : Substituent position on the piperazine ring significantly affects selectivity. A 2-OCH3 group (compound 6 ) enhances D2 receptor selectivity by 60-fold compared to a 4-OCH3 analog (compound 8 ) .

Solubility and Physicochemical Properties

- Spacer Effects: Piperazine derivatives with ethylene or methylene spacers between the piperazine and quinolone core (e.g., compounds 8ac, 8j) exhibit high aqueous solubility (80 μM at pH 2.0 and 6.5). Direct attachment of N-phenylpiperazine to the quinolone (compound 8a) reduces solubility to <20 μM due to lower pKa (~3.8) of the piperazine nitrogen .

Metabolic Stability and Oxidative Susceptibility

- Metabolic Hotspots : Piperazine rings are prone to oxidative metabolism, including N-dealkylation and N-oxide formation (e.g., metabolites A–C in ). Substitutions like methyl groups (as in 3-Methyl-1-(3-methylbenzoyl)piperazine) may hinder oxidation, improving stability .

- Environmental Degradation: Piperazine moieties in fluoroquinolones are primary sites for MnO2-mediated oxidation, leading to dealkylation and hydroxylation. Methyl substituents could mitigate such degradation .

Data Table: Key Comparative Properties of Piperazine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。